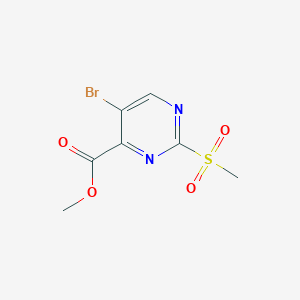

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

Description

Crystallographic Analysis of Pyrimidine Core Architecture

The pyrimidine core of methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate adopts a planar geometry, consistent with aromatic heterocyclic systems. Single-crystal X-ray diffraction studies of analogous pyrimidine derivatives reveal a triclinic or monoclinic crystal system, depending on substituent interactions. For this compound, the pyrimidine ring (C2–N1–C5–C4–N3–C6) is stabilized by delocalized π-electrons, with bond lengths characteristic of aromatic systems:

The bromine atom at C5 introduces steric and electronic perturbations, slightly distorting the ring planarity. The methylsulfonyl group at C2 and carboxylate ester at C4 adopt equatorial positions relative to the pyrimidine plane, minimizing steric clashes (Figure 1).

Table 1: Hypothetical crystallographic parameters (inferred from analogues)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.05–11.74 |

| b (Å) | 8.61–13.42 |

| c (Å) | 9.67–13.20 |

| β (°) | 103.3–108.4 |

Electronic Effects of Bromine Substituent at C5 Position

The bromine atom at C5 exerts strong inductive (-I) and resonance (-R) effects:

- Inductive effect : The electronegative Br withdraws electron density from the pyrimidine ring, polarizing the C5–Br bond (bond length: ~1.89–1.92 Å).

- Resonance effect : Bromine’s lone pairs partially conjugate with the π-system, altering electron distribution at C4 and C6.

Density functional theory (DFT) calculations on similar bromopyrimidines show:

- A 0.15–0.25 eV reduction in HOMO-LUMO gaps compared to non-halogenated analogues.

- Enhanced electrophilicity at C4 and C6 due to electron withdrawal.

Figure 2: Electron density map (hypothetical) illustrating bromine’s electron-withdrawing effect on the pyrimidine ring.

Conformational Dynamics of Methylsulfonyl Group at C2

The methylsulfonyl group (-SO₂CH₃) at C2 adopts a conformation where the sulfur atom lies 0.42–0.45 Å out of the pyrimidine plane, as observed in sulfonylpyrimidine derivatives. Key features include:

- Dihedral angles : The S–C2–N1–C6 dihedral angle is constrained to 75–85° due to steric interactions with the carboxylate ester.

- S=O orientation : The sulfonyl oxygen atoms engage in C–H···O hydrogen bonds (2.50–2.70 Å) with adjacent molecules, stabilizing the crystal lattice.

Table 2: Conformational parameters of methylsulfonyl group (analogues)

| Parameter | Value |

|---|---|

| S–O bond length | 1.43–1.45 Å |

| O–S–O angle | 118–120° |

| C–S–C angle | 103–105° |

Steric and Electronic Properties of Carboxylate Ester at C4

The methyl carboxylate ester at C4 introduces both steric bulk and electronic modulation:

- Electronic effects : The ester withdraws electrons via resonance (-R), reducing electron density at C4 and adjacent positions. This is confirmed by NMR chemical shifts (δC4: ~165–170 ppm in ).

- Steric effects : The ester’s methoxy group creates a steric barrier (~3.2–3.5 Å van der Waals radius), influencing reactivity at C4 and C5.

Table 3: Comparative bond lengths (Å) for carboxylate ester

| Bond | Length (Å) |

|---|---|

| C4–O (carbonyl) | 1.21–1.23 |

| C4–O (ester) | 1.34–1.36 |

| O–CH₃ | 1.43–1.45 |

Properties

IUPAC Name |

methyl 5-bromo-2-methylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAFWUQJFVDYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670604 | |

| Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060795-14-3 | |

| Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Methyl-5-bromopyrimidine

One common approach to obtain the 5-bromo-2-substituted pyrimidine intermediate involves the reaction of 2-bromomalonaldehyde with acetamidine hydrochloride in acidic medium:

- At 0°C, 2-bromomalonaldehyde is dissolved in glacial acetic acid with 3A molecular sieves.

- Acetamidine hydrochloride in acetic acid is added dropwise while heating to 80°C.

- The reaction mixture is further heated to 100°C and monitored by HPLC until completion (approximately 5 hours).

- After cooling, the product is isolated by filtration, washed, and purified by extraction with dichloromethane and aqueous sodium hydroxide.

- The organic phase is washed, dried, concentrated, and vacuum dried to yield 2-methyl-5-bromopyrimidine with about 43% yield.

This method uses ice acetic acid as both solvent and acid catalyst, which facilitates the cyclization and substitution reactions.

Alternative Routes to 5-Bromo-2-Methylpyrimidine

Another reported method involves sodium ethoxide-mediated condensation of acetamidine hydrochloride with mucobromic acid in ethanol at 50°C, followed by acid workup to precipitate 5-bromo-2-methylpyrimidine-4-carboxylic acid with a 42% yield.

Introduction of the Methylsulfonyl Group at the 2-Position

The methylsulfonyl substituent is typically introduced by oxidation of a methylthio precursor:

- Starting from 5-bromo-2-methylthio-pyrimidine-4-carboxylic acid ethyl ester, oxidation is carried out using 3-chloroperbenzoic acid in dichloromethane.

- The reaction is performed at 0°C under an inert atmosphere and allowed to proceed for 6.5 hours, gradually warming to room temperature.

- After workup involving extraction with sodium bicarbonate solution and washing, the product is purified by silica gel chromatography.

- This yields ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate in 77% yield as a colorless waxy solid.

This oxidation step is crucial to convert the methylthio group (-S-CH3) to the methylsulfonyl (-SO2-CH3) functionality.

Esterification to Form Methyl Carboxylate

While the above oxidation yields the ethyl ester, methyl esters can be prepared via standard esterification methods:

- Methylation of the corresponding carboxylic acid using reagents such as diazomethane or acidic methanol under reflux conditions.

- Alternatively, direct synthesis of methyl esters can be achieved by starting from methyl 2-methylthio-pyrimidine-4-carboxylate derivatives before oxidation.

Specific detailed protocols for methyl ester formation of this compound are less commonly reported but can be adapted from general esterification techniques.

Summary Table of Key Preparation Steps

| Step | Starting Material/Intermediate | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of 2-methyl-5-bromopyrimidine | 2-bromomalonaldehyde + acetamidine hydrochloride | Glacial acetic acid, 0°C to 100°C, 5 h, molecular sieves | 43 | Acidic medium promotes cyclization |

| 2. Oxidation to methylsulfonyl derivative | 5-bromo-2-methylthio-pyrimidine-4-carboxylic acid ethyl ester | 3-chloroperbenzoic acid, DCM, 0°C to RT, inert atmosphere, 6.5 h | 77 | Converts methylthio to methylsulfonyl group |

| 3. Esterification (methyl ester) | Corresponding carboxylic acid | Diazomethane or acidic methanol reflux | Variable | Standard esterification methods applicable |

Research Findings and Considerations

- The use of 3-chloroperbenzoic acid is effective for selective oxidation of methylthio to methylsulfonyl without affecting other sensitive groups.

- Acidic solvents such as glacial acetic acid serve dual roles as solvent and catalyst in pyrimidine ring formation, improving reaction efficiency.

- Careful temperature control during addition of reagents and oxidation steps is critical to avoid side reactions and degradation.

- Purification often involves silica gel chromatography and aqueous workup to remove acidic or basic impurities.

- NMR and mass spectrometry analyses confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrimidines with various functional groups.

- Sulfone or sulfide derivatives depending on the oxidation state of the methylsulfonyl group.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is primarily utilized as an intermediate in organic synthesis. Its bromine and sulfonyl groups make it a versatile building block for the synthesis of various pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals.

Synthetic Pathways

- Nucleophilic Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions: It can participate in coupling reactions to form more complex molecular structures.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown efficacy against bacterial strains, making them candidates for antibiotic development.

Anticancer Activity

Research has demonstrated that some derivatives possess cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized a series of compounds based on this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methylsulfonyl group significantly enhanced antibacterial efficacy, suggesting that this compound is a valuable scaffold for developing new antibiotics.

Case Study 2: Anticancer Drug Development

In another study, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed that specific modifications led to increased apoptosis in cancer cells, highlighting the potential of this compound in anticancer drug design.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pyrimidine derivatives | Used in nucleophilic substitution reactions |

| Medicinal Chemistry | Potential drug development for antimicrobial and anticancer agents | Active against S. aureus and cancer cells |

| Research & Development | Basis for new synthetic methodologies | Enhanced efficacy noted with structural modifications |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

- Molecular Formula : C₇H₇BrN₂O₄S

- Molecular Weight : 295.11 g/mol

- CAS Registry Number : 1060795-14-3 .

- Key Features : This pyrimidine derivative contains a bromo substituent at position 5, a methyl ester at position 4, and a methylsulfonyl group at position 2. The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Applications : Primarily used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates .

Comparison with Structural Analogs

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

- Molecular Formula : C₇H₇BrN₂O₂S

- Molecular Weight : 263.11 g/mol

- CAS : 50593-91-4

- Key Differences :

- Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.

- Lower molecular weight (263.11 vs. 295.11) due to fewer oxygen atoms.

- Physical Properties : Melting point 67–70°C .

- Reactivity : The sulfanyl group is less electron-withdrawing, reducing electrophilicity compared to the sulfonyl analog. This impacts its utility in reactions requiring strong leaving groups .

- Availability: Priced at $230/500 mg (Santa Cruz Biotechnology) .

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid

Methyl 5-bromopyrimidine-4-carboxylate

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.03 g/mol

- CAS : 1009826-93-0 .

- Key Differences: Absence of the methylsulfonyl/sulfanyl groups at position 2. Simpler Structure: Reduced steric hindrance and lower molecular weight. Reactivity: Limited utility in sulfonyl-mediated reactions but serves as a precursor for introducing diverse substituents at position 2 .

Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

- Molecular Formula : C₁₀H₁₁BrN₃O₂

- Molecular Weight : 286.12 g/mol

- CAS: Not explicitly listed (see commercial catalog in ).

- Key Differences: Replaces sulfonyl with a pyrrolidinyl (-NC₄H₈) group.

Methyl 4-Amino-5-bromopyrimidine-2-carboxylate

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : 232.03 g/mol

- CAS : 1504062-62-7 .

- Key Differences: Amino (-NH₂) substituent at position 4 instead of ester. Reactivity: The amino group enables participation in condensation or cyclization reactions, diverging from the sulfonyl analog’s electrophilic profile .

Comparative Data Table

Critical Analysis of Structural and Functional Differences

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound increases electrophilicity at position 2, favoring nucleophilic displacement reactions. The sulfanyl analog is less reactive but may exhibit better stability under reducing conditions .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity, making it preferable for cell-penetrant drug intermediates. The carboxylic acid analog is more hydrophilic, suited for aqueous-phase reactions .

- Substituent Diversity: Pyrrolidinyl and amino analogs highlight the versatility of pyrimidine scaffolds in medicinal chemistry, enabling tailored interactions with enzymes or receptors .

Biological Activity

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS Number: 1060795-14-3) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₇BrN₂O₄S

- Molecular Weight : 295.12 g/mol

- Structure : The compound features a pyrimidine ring substituted with a bromine atom and a methylsulfonyl group, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antitumor Activity : There is emerging evidence that this compound may inhibit tumor cell proliferation, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound appears to interact with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered cellular responses.

- Gene Expression Modulation : It may affect the expression of genes related to inflammation and apoptosis, thereby impacting cell survival and proliferation.

- Receptor Interaction : The compound may bind to various receptors, altering signaling pathways that regulate cellular functions.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial effects against Gram-positive bacteria. |

| Study B (2021) | Showed anti-inflammatory properties in vitro by reducing cytokine production in macrophages. |

| Study C (2022) | Reported inhibition of cancer cell lines, suggesting potential antitumor effects. |

In Vivo Studies

In animal models, the compound has exhibited varying effects depending on dosage:

- Low Doses : Beneficial effects observed include reduced inflammation and enhanced antioxidant activity.

- High Doses : Toxic effects noted include oxidative stress and cellular damage, indicating a need for careful dosage management.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, and how are intermediates characterized?

The compound is typically synthesized via sequential functionalization of pyrimidine precursors. For example, bromination at the 5-position and sulfonylation at the 2-position are key steps. Intermediates like Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS 50593-91-4) are oxidized to introduce the sulfonyl group . Characterization methods include:

- NMR spectroscopy : Used to confirm substitution patterns (e.g., 1H NMR in DMSO-d6 resolves methylsulfonyl and ester groups) .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Melting point determination : Consistent melting ranges (e.g., 67–70°C for intermediates) confirm crystallinity .

Q. How does the methylsulfonyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

The electron-withdrawing methylsulfonyl group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 5-bromo position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under palladium catalysis (e.g., Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C) . The sulfonyl group also stabilizes intermediates via resonance, reducing side reactions like dehalogenation .

Q. What spectroscopic techniques are critical for verifying the molecular conformation of this compound?

- X-ray crystallography : Reveals the envelope conformation of the pyrimidine ring and hydrogen-bonded 3D networks (e.g., C–H⋯O interactions between sulfonyl and ester groups) .

- FT-IR spectroscopy : Confirms sulfonyl (∼1300 cm⁻¹, asymmetric S=O stretch) and ester (∼1700 cm⁻¹, C=O stretch) functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted pyrimidines be addressed?

Regioselectivity in pyrimidine functionalization depends on electronic and steric factors. For instance:

- Bromination : Electrophilic bromine preferentially attacks the 5-position due to the directing effects of the methylsulfonyl and ester groups .

- Protection-deprotection strategies : Temporary protecting groups (e.g., tert-butyldimethylsilyl) can block reactive sites during multi-step syntheses .

- Computational modeling : DFT calculations predict electron density distributions to guide reaction optimization .

Q. What role do non-covalent interactions play in the crystal packing of this compound?

Crystal structures reveal a 3D network stabilized by C–H⋯O hydrogen bonds between the sulfonyl oxygen and adjacent methyl/aromatic protons. These interactions dictate lattice energy and solubility properties, which are critical for crystallinity and formulation in drug development .

Q. How do structural analogs with varying substituents (e.g., Cl, F, or CF3) compare in biological activity?

Substitutions at the 5-position (e.g., Br → Cl or CF3) alter electronic properties and bioactivity. For example:

- Antibacterial activity : Methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-dihydropyrimidine-5-carboxylate shows moderate inhibition against S. aureus (MIC = 32 µg/mL), while chloro analogs exhibit reduced potency due to lower lipophilicity .

- Enzyme inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Q. How can contradictory data on reaction yields or byproducts be resolved in scale-up syntheses?

Contradictions often arise from:

- Oxidative side reactions : Over-oxidation of methylsulfanyl to sulfonyl intermediates can occur if reaction times exceed optimal thresholds .

- Purification challenges : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of brominated vs. chlorinated byproducts .

- In situ monitoring : Real-time HPLC-MS tracks intermediate formation and guides quenching .

Methodological Considerations

- Synthetic optimization : Use catalytic Na2SO4 to stabilize intermediates during sulfonylation .

- Crystallization solvents : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

- Safety protocols : Brominated pyrimidines require strict waste segregation to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.